molecular formula C11H10F2O4 B8440286 6-(2-Acetyloxyethoxy)-2,3-difluorobenzaldehyde

6-(2-Acetyloxyethoxy)-2,3-difluorobenzaldehyde

Cat. No. B8440286
M. Wt: 244.19 g/mol
InChI Key: UPQVVBWRBMPUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08426427B2

Procedure details

To a suspension of 2,3-difluoro-6-hydroxybenzaldehyde (2.64 g) and potassium carbonate (3.47 g) in N,N-dimethylformamide (33 mL) were added 2-acetyloxyethyl bromide (2.03 mL) and sodium iodide (0.5 g), and the mixture was stirred at 60° C. overnight. The reaction mixture was poured into water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=1/1) to give 6-(2-acetyloxyethoxy)-2,3-difluorobenzaldehyde (3.35 g). This material was dissolved in tetrahydrofuran (27 mL). To the solution were added water (2.7 mL) and sodium borohydride (0.52 g) under ice-cooling, and the mixture was stirred at the same temperature for 5 minutes, and then stirred at room temperature for 1 hour. The reaction mixture was diluted with water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 6-(2-acetyloxyethoxy)-2,3-difluorobenzyl alcohol (3.2 g). To the solution of the obtained 6-(2-acetyloxyethoxy)-2,3-difluorobenzyl alcohol (1.81 g) and triethylamine (0.97 g) in ethyl acetate (25 mL) was added methanesulfonyl chloride (0.63 mL) under ice-cooling, and the mixture was stirred at the same temperature for 30 minutes. The insoluble material was removed by filtration, and the insoluble material was washed with ethyl acetate (15 mL). The filtrate and washing were combined. To the solution was added lithium bromide (1.92 g), and the mixture was stirred at 60° C. for 1 hour. The reaction mixture was poured into water, and the organic layer was separated. The organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (2.12 g).
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[K+].[K+].[C:18]([O:21][CH2:22][CH2:23]Br)(=[O:20])[CH3:19].[I-].[Na+]>CN(C)C=O.O>[C:18]([O:21][CH2:22][CH2:23][O:11][C:6]1[C:3]([CH:4]=[O:5])=[C:2]([F:1])[C:9]([F:10])=[CH:8][CH:7]=1)(=[O:20])[CH3:19] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1F)O
Name
Quantity
3.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
33 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.03 mL
Type
reactant
Smiles
C(C)(=O)OCCBr
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OCCOC1=CC=C(C(=C1C=O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.